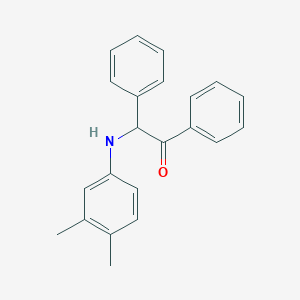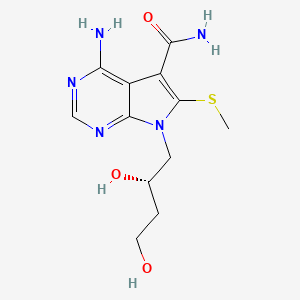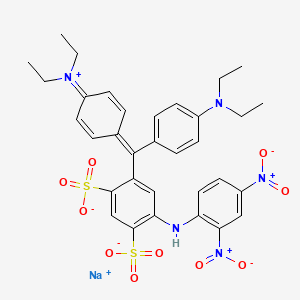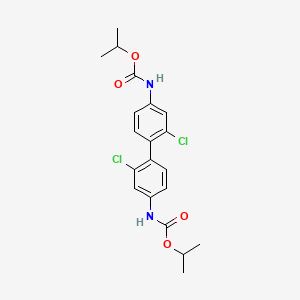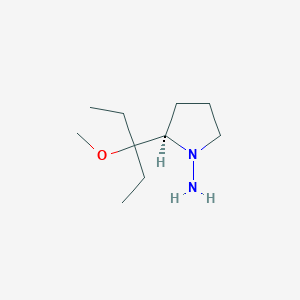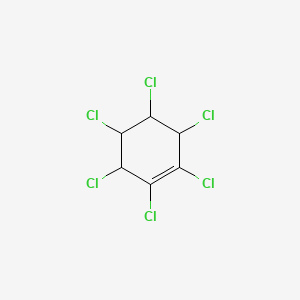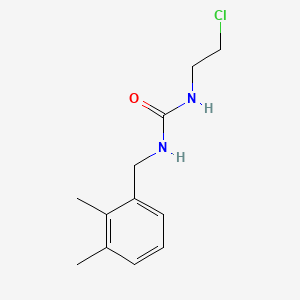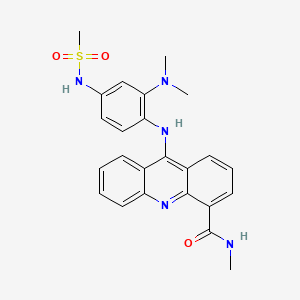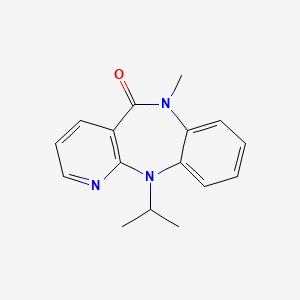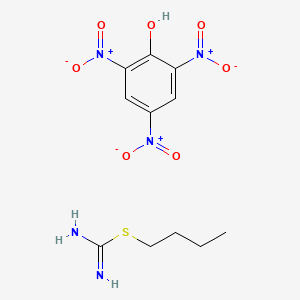
6,7-Dimethyl-4-(methylsulfanyl)pteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 72535 is a compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique chemical properties and its ability to interact with biological systems in specific ways. This compound is part of a broader class of chemicals that are being studied for their potential therapeutic and industrial uses.
Vorbereitungsmethoden
The synthesis of NSC 72535 involves several steps, each requiring specific reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Detailed protocols for the synthesis of NSC 72535 can be found in specialized chemical literature and databases.
Analyse Chemischer Reaktionen
NSC 72535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of NSC 72535, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
NSC 72535 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with specific proteins and enzymes. In medicine, NSC 72535 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 72535 involves its interaction with specific molecular targets within biological systems. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research. Understanding the molecular targets and pathways is crucial for developing potential therapeutic applications of NSC 72535.
Vergleich Mit ähnlichen Verbindungen
NSC 72535 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other members of the same chemical class or those with similar biological activities. By comparing their chemical structures, reactivity, and biological effects, researchers can gain insights into the specific properties that make NSC 72535 distinct. This comparison can also help identify potential advantages and limitations of using NSC 72535 in various applications.
Conclusion
NSC 72535 is a compound with significant potential in scientific research and industrial applications Its unique chemical properties and ability to interact with biological systems make it a valuable subject of study
Eigenschaften
CAS-Nummer |
7143-77-3 |
|---|---|
Molekularformel |
C9H10N4S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
6,7-dimethyl-4-methylsulfanylpteridine |
InChI |
InChI=1S/C9H10N4S/c1-5-6(2)13-8-7(12-5)9(14-3)11-4-10-8/h4H,1-3H3 |
InChI-Schlüssel |
KGRZLBYXMJGFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=NC=N2)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
